molecular formula C12H17N3S B11520277 5,5-Diethyl-2-phenyl-1,2,4-triazolidine-3-thione

5,5-Diethyl-2-phenyl-1,2,4-triazolidine-3-thione

Cat. No.: B11520277
M. Wt: 235.35 g/mol
InChI Key: MJCTZGPFYYZDSK-UHFFFAOYSA-N
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Description

5,5-Diethyl-2-phenyl-1,2,4-triazolidine-3-thione is a heterocyclic compound belonging to the class of 1,2,4-triazolidine-3-thiones. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, characterized by the presence of a triazolidine ring fused with a thione group, imparts significant chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diethyl-2-phenyl-1,2,4-triazolidine-3-thione typically involves the reaction of aldehydes or ketones with thiosemicarbazide. One efficient method employs meglumine as a reusable catalyst in water. This eco-friendly procedure involves stirring the reaction mixture at room temperature, resulting in high yields of the desired product .

Industrial Production Methods: Industrial production of this compound can be scaled up using similar reaction conditions. The use of water as a solvent and meglumine as a catalyst ensures an environmentally sustainable process. The reaction is typically carried out in large reactors with continuous stirring to maintain uniformity and maximize yield.

Chemical Reactions Analysis

Types of Reactions: 5,5-Diethyl-2-phenyl-1,2,4-triazolidine-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazolidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,5-Diethyl-2-phenyl-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets. For instance, its acetylcholinesterase inhibitory activity is attributed to its ability to bind to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Comparison with Similar Compounds

  • 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione
  • 4-Phenyl-1,2,4-triazoline-3,5-dione

Comparison: 5,5-Diethyl-2-phenyl-1,2,4-triazolidine-3-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione, the diethyl substitution enhances its lipophilicity and potentially its biological activity. On the other hand, 4-Phenyl-1,2,4-triazoline-3,5-dione is primarily used as an oxidizing agent and has different reactivity due to the presence of a dione group .

Properties

Molecular Formula

C12H17N3S

Molecular Weight

235.35 g/mol

IUPAC Name

5,5-diethyl-2-phenyl-1,2,4-triazolidine-3-thione

InChI

InChI=1S/C12H17N3S/c1-3-12(4-2)13-11(16)15(14-12)10-8-6-5-7-9-10/h5-9,14H,3-4H2,1-2H3,(H,13,16)

InChI Key

MJCTZGPFYYZDSK-UHFFFAOYSA-N

Canonical SMILES

CCC1(NC(=S)N(N1)C2=CC=CC=C2)CC

Origin of Product

United States

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